molecular formula C9H15BN2O2 B2714708 6-(Diethylamino)pyridine-3-boronic acid CAS No. 1313761-64-6

6-(Diethylamino)pyridine-3-boronic acid

Cat. No. B2714708
CAS RN: 1313761-64-6
M. Wt: 194.04
InChI Key: LLFCOLBGQLNVQZ-UHFFFAOYSA-N
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Description

6-(Diethylamino)pyridine-3-boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the use of reagents such as diethanolamine . The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C9H15BN2O2 . This compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boron moiety can also be converted into a broad range of functional groups .

Scientific Research Applications

Chemical Synthesis and Catalysis

6-(Diethylamino)pyridine-3-boronic acid and its derivatives play a crucial role in chemical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are foundational in creating active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been explored for the synthesis of derivatives with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).

Material Science and Luminescence

In the realm of material science, boronic acid derivatives, including those related to this compound, have been used to modify luminescent properties of materials. For example, boron-dipyrromethene (BODIPY) derivatives integrated with ruthenium (II) arene complexes have demonstrated significant potential in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), showcasing their application in creating more effective cancer treatments (Wang et al., 2015).

Affinity Chromatography

Boronic acids are also employed in the development of novel supports for affinity chromatography. Aminoethyl polyacrylamide beads coupled to m-aminobenzeneboronic acid have shown effectiveness in binding and purifying enzymes, demonstrating the utility of boronic acid derivatives in biochemical separations and purifications (Maestas et al., 1980).

Flame Retardancy in Polymers

In the enhancement of flame retardancy in polymers, the combination of aluminum diethylphosphinate with melamine polyphosphate and zinc borate, including boron compounds, has been analyzed in glass-fiber reinforced polyamide 6,6. This research provides insights into the mechanisms of flame retardancy, emphasizing the role of boronic acid derivatives in developing safer and more effective fire-resistant materials (Braun et al., 2007).

Advanced Sensing Technologies

The synthesis and functional properties of boronic acid derivatives have been explored for applications in sensing technologies as well. For instance, the development of boron-phenylpyrrin dyes derived from reactions involving boronic acid components has highlighted their potential as pH sensors due to their color change and fluorescence emission upon protonation in acidic solutions (Chen et al., 2013).

Mechanism of Action

In Suzuki-Miyaura cross-coupling reactions, the mechanism involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organic halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Safety and Hazards

The safety data sheet for a similar compound, 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, continues to be a significant area of research . Future directions may include the development of new boronic acid derivatives and the exploration of their reactivity in various chemical reactions .

properties

IUPAC Name

[6-(diethylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFCOLBGQLNVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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